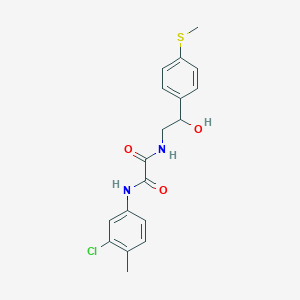
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H19ClN2O3S and its molecular weight is 378.87. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photoassisted Fenton Reaction for Water Purification
The compound's structure is reminiscent of those involved in the photoassisted Fenton reaction, a process that demonstrates significant efficacy in decomposing organic pollutants in water. This reaction involves the use of a Fenton reagent (a combination of hydrogen peroxide and iron) under UV light to degrade complex organic molecules into simpler, non-toxic forms. An example study showed the complete mineralization of metolachlor, a chloroacetamide herbicide, to harmless end products like HCl, inorganic nitrogen, and CO2 through this process, highlighting its potential for remediating pesticide-contaminated water (Pignatello & Sun, 1995).
Antagonism at NMDA Receptor Subtypes
Research on compounds structurally related to N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide has led to the identification of potent and selective antagonists for the NMDA receptor subtypes, an area of interest for neuroprotective drug development. N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide, for instance, was found to be a highly potent and selective antagonist of the NR1A/2B subtype of the NMDA receptor, indicating the therapeutic potential of such compounds in neurological conditions (Tamiz et al., 1998).
Synthesis and Characterization of Novel Polythiophenes
The chemical structure of interest also shares similarities with compounds used in the synthesis of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units. These materials are studied for their thermal, optical, and electrochemical properties, contributing to the development of advanced materials for electronic and photonic applications. For example, new copolymers of thiophenes containing azobenzene moieties in the side chain were synthesized and characterized for their solvatochromic behavior and thermal stability, offering insights into the design of functional materials for optoelectronic devices (Tapia et al., 2010).
Crystal Structure and Supramolecular Formation
The detailed examination of N,N'-bis(substituted)oxamide compounds, such as N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, has contributed to our understanding of crystal structure and supramolecular chemistry. These studies reveal how specific substitutions influence molecular geometry, hydrogen bonding, and the formation of complex three-dimensional supramolecular structures, which are critical in the design of molecular materials with precise properties (Wang et al., 2016).
Inhibition of Glycolic Acid Oxidase
Research into inhibitors of glycolic acid oxidase, focusing on derivatives such as 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione, illustrates the potential of compounds with similar structural features to N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide in therapeutic applications. These inhibitors are explored for their potential to modulate metabolic pathways involved in conditions like Primary Hyperoxaluria, showcasing the broader relevance of such chemical structures in medicinal chemistry (Rooney et al., 1983).
特性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-11-3-6-13(9-15(11)19)21-18(24)17(23)20-10-16(22)12-4-7-14(25-2)8-5-12/h3-9,16,22H,10H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUICXKMWNWJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)SC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2641328.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2641332.png)
![1-(3-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2641333.png)
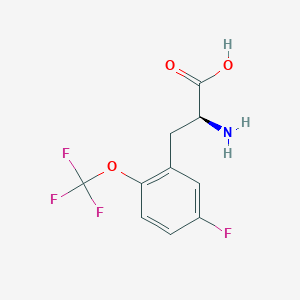
![4-bromo-N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxybenzamide](/img/structure/B2641337.png)

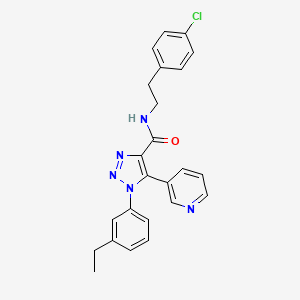
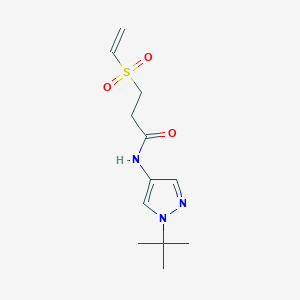
![(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2641342.png)
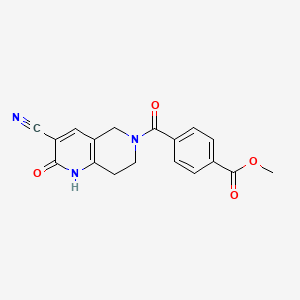


![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2641349.png)
